5-Propyl-2-thiouracil

Descripción general

Descripción

5-Propyl-2-thiouracil is a thiourea derivative known for its antithyroid properties. It is primarily used in the treatment of hyperthyroidism, particularly in conditions such as Graves’ disease and toxic multinodular goiter. This compound works by inhibiting the synthesis of thyroid hormones and blocking the conversion of thyroxine (T4) to triiodothyronine (T3) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-2-thiouracil typically involves the reaction of propylamine with thiourea under controlled conditions. The process begins with the formation of a propylthiourea intermediate, which then undergoes cyclization to form the desired thiouracil compound. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Análisis De Reacciones Químicas

Chemical Reactivity

5-Propyl-2-thiouracil exhibits reactivity typical of thiouracils:

-

Oxidation : Thiouracils generally react with oxidizing agents (e.g., hydrogen peroxide) to form disulfides or sulfonic acids. For example, propylthiouracil (PTU), a related compound, undergoes oxidation to produce propylthiouracil-disulfide and propyluracil-2-sulfinate .

-

Acid-Base Interactions : The compound may form complexes with divalent metals and react with bases, though specific data for 5-propyl substitution is limited .

Inhibition of Thyroid Peroxidase (TPO)

Like PTU, this compound likely inhibits thyroid hormone synthesis by blocking TPO-mediated iodination. This prevents the conversion of iodide to iodine, reducing thyroxine (T4) and triiodothyronine (T3) production .

Deiodinase Inhibition

Studies on PTU analogues reveal:

-

Type 1 Deiodinase (D1) : Substitution at position 5 (e.g., methyl or propyl groups) enhances inhibitory potency. For example, 5-methyl-2-thiouracil (C1) has an IC50 of ~1.7 µM for D1 inhibition, outperforming PTU .

-

Type 2 Deiodinase (D2) : D2 inhibition is less potent (IC50 in the range of 10⁻⁴–10⁻³ M) and follows non-competitive kinetics .

| Compound | D1 IC50 (µM) | D2 IC50 (µM) |

|---|---|---|

| PTU (6-propyl) | 1.7 | ~100–1000 |

| C1 (5-methyl) | ~1.7 | N/A |

| C2 (6-benzyl) | Lower than PTU | N/A |

Metabolism

While direct data for this compound is sparse, PTU undergoes glucuronidation and oxidation to form metabolites like propylthiouracil-disulfide . Analogues with sulfur or selenium substitutions exhibit altered metabolic pathways, suggesting that this compound may follow similar routes.

Kinetic Insights

In vitro studies demonstrate:

-

D1 Inhibition : PTU analogues form enzyme-Se-S complexes, blocking D1 activity. Substitution at position 5 (e.g., methyl) increases hydrophobicity, enhancing binding .

-

D2 Kinetics : Inhibition is cofactor-dependent. At low DTT concentrations, PTU analogues exhibit greater D2 inhibition, suggesting a shift in reaction mechanisms .

Research Trends

-

Structure-Activity Relationships : Substitution at position 5 (e.g., methyl or benzyl) dramatically alters inhibitory potency, highlighting the importance of hydrophobic interactions in enzyme binding .

-

Therapeutic Implications : Enhanced D1 inhibition by 5-substituted analogues could improve treatment of hyperthyroidism by reducing peripheral T4-to-T3 conversion .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Treatment of Hyperthyroidism

PTU is mainly prescribed for managing hyperthyroidism by reducing the production of thyroid hormones. It is especially effective in patients who are intolerant to methimazole, another thioamide drug. Clinical studies have demonstrated that PTU can significantly lower serum levels of triiodothyronine (T3) and thyroxine (T4) within hours of administration, making it a rapid intervention for hyperthyroid crises .

2. Preoperative Preparation

In preparation for thyroid surgery, PTU is often used to achieve a euthyroid state. This is critical for minimizing surgical risks associated with hyperthyroidism, such as thyroid storm. Studies indicate that preoperative PTU treatment can stabilize patients effectively before surgery .

3. Pediatric Use

PTU is also utilized in pediatric patients with hyperthyroidism. Research indicates that it can be safely administered to children, although careful monitoring is required due to potential side effects such as agranulocytosis .

Biochemical Mechanisms

1. Inhibition of Thyroid Peroxidase

PTU exerts its effects primarily through the inhibition of TPO, which catalyzes the iodination of tyrosine residues in thyroglobulin and the coupling of iodotyrosines to form T3 and T4. The inhibition occurs at low concentrations (as low as mol/L), demonstrating PTU's potency in blocking hormone synthesis .

2. Effects on Deiodination

Studies have shown that PTU influences the deiodination process of thyroxine (T4) to triiodothyronine (T3). In both normal and hyperthyroid patients, PTU administration resulted in significant decreases in serum T3 levels, indicating its role in modulating thyroid hormone metabolism .

Toxicological Studies

1. Carcinogenic Potential

Research has raised concerns regarding the long-term use of PTU due to its potential carcinogenic effects. Animal studies have indicated that prolonged exposure to PTU can lead to thyroid follicular-cell carcinomas and pituitary tumors . For instance:

| Study Type | Findings |

|---|---|

| Mouse Studies | Induced thyroid follicular-cell carcinomas |

| Rat Studies | Increased incidence of pituitary adenomas |

| Hamster Studies | Higher rates of thyroid cancer compared to controls |

These findings suggest that while PTU is effective for short-term management, long-term usage should be approached with caution due to associated risks.

2. Allergic Reactions and Side Effects

Common side effects include skin rashes, fever, and arthralgia, occurring in 1-10% of patients. The most severe reaction is agranulocytosis, which affects 0.1-0.5% of users . Monitoring blood counts during treatment is recommended to mitigate these risks.

Case Studies

Case Study 1: Hyperthyroidism Management in Adults

A clinical trial involving adults with Graves' disease demonstrated that PTU effectively reduced T3 and T4 levels within a week of treatment initiation. Patients reported significant symptom relief with minimal side effects when monitored closely .

Case Study 2: Pediatric Hyperthyroidism

In a study involving children diagnosed with hyperthyroidism, PTU was administered with careful monitoring for adverse effects. The results indicated successful management of hyperthyroid symptoms without significant complications .

Mecanismo De Acción

5-Propyl-2-thiouracil exerts its effects by inhibiting the enzyme thyroid peroxidase, which is crucial for the iodination of thyroglobulin and the synthesis of thyroid hormones. By blocking this enzyme, the compound reduces the production of thyroxine (T4) and triiodothyronine (T3). Additionally, it inhibits the peripheral conversion of T4 to T3, further decreasing the levels of active thyroid hormones .

Comparación Con Compuestos Similares

Similar Compounds

Methimazole: Another antithyroid agent that inhibits thyroid hormone synthesis but does not block the peripheral conversion of T4 to T3.

Carbimazole: A prodrug that is converted to methimazole in the body and shares similar properties.

Uniqueness

This compound is unique in its dual mechanism of action, inhibiting both thyroid hormone synthesis and the peripheral conversion of T4 to T3. This makes it particularly effective in managing hyperthyroidism, especially in cases where other treatments are not suitable .

Actividad Biológica

5-Propyl-2-thiouracil (PTU) is a thiourea derivative that has garnered significant attention in the field of endocrinology, particularly for its role as an antithyroid agent. This compound is primarily used in the treatment of hyperthyroidism, where it inhibits the synthesis of thyroid hormones. This article explores the biological activity of PTU, including its mechanisms of action, effects on thyroid hormone levels, and potential side effects based on diverse research findings.

PTU functions primarily by inhibiting the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3). By blocking TPO, PTU prevents the iodination of tyrosine residues in thyroglobulin, thereby reducing hormone production. Additionally, PTU has been shown to inhibit the conversion of T4 to T3 in peripheral tissues, further contributing to its antithyroid effects .

Antithyroid Activity

Research indicates that PTU effectively reduces serum levels of T3 and T4 in hyperthyroid animal models. A study evaluating various thiouracil derivatives found that PTU significantly decreased mean serum T4 levels by 3% to 60% compared to untreated hyperthyroid rats. The efficacy was assessed using a thyroxine-induced hyperthyroid model, where PTU and its derivatives were administered at a dosage of 10 mg/kg .

Table 1: Effects of PTU on Thyroid Hormone Levels

| Treatment Group | Mean Serum T4 Levels (µg/dL) | Mean Serum T3 Levels (µg/dL) |

|---|---|---|

| Untreated Hyperthyroid | Elevated | Elevated |

| PTU Treatment | Significant Decrease | Moderate Decrease |

| Control Group | Normal | Normal |

Side Effects and Toxicity

While PTU is effective in managing hyperthyroidism, it is associated with several side effects. Notably, prolonged use can lead to hypothyroidism if dosages are not carefully monitored. In clinical studies, up to 56% of patients experienced a drop in thyroid hormone levels to hypothyroid ranges due to excessive inhibition . Additionally, animal studies have indicated a potential link between PTU and the development of pituitary adenomas and thyroid follicular-cell hyperplasia .

Case Studies and Research Findings

A comprehensive study published in 2018 examined the structural activity relationship (SAR) of various thiouracil derivatives compared to PTU. The results demonstrated that certain modified derivatives exhibited enhanced antithyroid activity while maintaining a favorable safety profile . The study highlighted that modifications at positions 4 and 5 of the thiouracil nucleus could lead to compounds with superior efficacy against excessive thyroid hormone secretion.

Case Study: Long-term Effects in Animal Models

In a long-term study involving mice treated with varying doses of PTU, it was observed that administration resulted in a significant incidence of pituitary tumors at higher concentrations. Mice receiving a diet containing 10 or 12 g/kg of PTU showed a survival rate of approximately 50%, with notable occurrences of thyroid follicular-cell hyperplasia . These findings underscore the importance of dosage regulation in therapeutic applications.

Propiedades

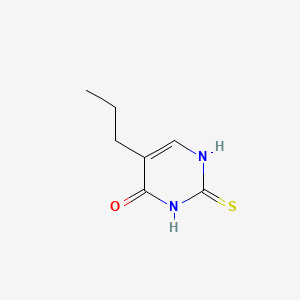

IUPAC Name |

5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJRFPUNLXBCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873575 | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2954-52-1 | |

| Record name | 2,3-Dihydro-5-propyl-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2954-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH5Q64K6ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Propyl-2-thiouracil primarily acts by inhibiting the enzyme thyroperoxidase, which is essential for thyroid hormone synthesis. [] This inhibition leads to decreased production of triiodothyronine (T3) and thyroxine (T4). [] Consequently, PTU administration disrupts thyroid hormone signaling and impacts various physiological processes regulated by thyroid hormones.

ANone: Research suggests a complex relationship between PTU, thyroid hormone status, and Gsta expression:

- Sex differences: Female mice generally express higher levels of Gsta compared to males. [] This sex difference is reversed in mice with a mutation in the thyroid hormone receptor β (TRβ). []

- Estradiol interplay: Studies in ovariectomized mice indicate that estradiol modulates the effect of T3 on Gsta expression. [] When estradiol is present, T3 increases Gsta expression, but in the absence of estradiol, T3 decreases Gsta expression. []

ANone: PTU-induced hypothyroidism has been shown to:

- Prolong Q-T interval: In vivo studies show that hypothyroidism caused by PTU prolongs the rate-corrected Q-T interval. [, ]

- Increase action potential duration: In isolated ventricular myocytes, PTU-induced hypothyroidism significantly prolongs action potential duration (APD). [, ]

- Decrease Iks current: Electrophysiological studies reveal that PTU-induced hypothyroidism decreases the density of the dofetilide-resistant current (Iks), contributing to the delayed repolarization. [, ]

A: One study used the somatic w/w+ assay in Drosophila melanogaster to assess the genotoxic potential of PTU and related compounds. [] The study found that 6-methyl-2-thiouracil (6M2TU) showed positive genotoxic activity at all tested doses and genotypes. [] While 5-methyl-2-thiouracil (5M2TU) displayed a weak recombinogenic response, PTU itself did not show significant genotoxic effects in this particular study. []

A: PTU's ability to inhibit thyroid hormone synthesis makes it a valuable tool for creating hypothyroid animal models to study the effects of thyroid hormone deficiency. [, , ] Researchers have used PTU to:

- Investigate the role of thyroid hormone in cardiac development and function. [, , , , ]

- Explore the interplay between thyroid hormone and sex hormones in regulating gene expression. []

- Study the impact of hypothyroidism on wound healing. []

ANone: While PTU is a useful research tool, some limitations need consideration:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.